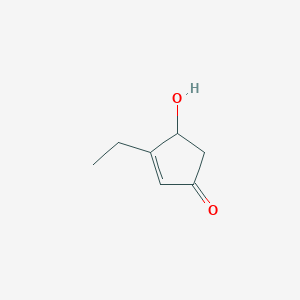

Ethyl 2-cyano-4-methylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-シアノ-4-メチル安息香酸エチルは、分子式がC11H11NO2である有機化合物です。安息香酸の誘導体であり、シアノ基とエチルエステル基を特徴としています。

2. 製法

合成経路と反応条件: 2-シアノ-4-メチル安息香酸エチルは、いくつかの方法で合成することができます。一般的な方法の1つは、触媒の存在下で、4-メチル安息香酸とシアノ酢酸エチルを反応させることです。 反応は通常、加熱を必要とし、トルエンやキシレンなどの溶媒を使用してプロセスを促進することがあります .

工業生産方法: 工業的な環境では、2-シアノ-4-メチル安息香酸エチルの生産は、通常、大規模なバッチ反応で行われます。 プロセスには、再結晶や蒸留による精製などの工程が含まれており、目的の純度と収率の最終製品を確保します .

3. 化学反応の分析

反応の種類: 2-シアノ-4-メチル安息香酸エチルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸を形成するために酸化することができます。

還元: 還元反応は、シアノ基をアミノ基に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) やパラジウム触媒を用いた水素ガス (H2) などの還元剤がよく使用されます。

生成される主な生成物:

酸化: 4-メチル安息香酸の生成。

還元: 2-アミノ-4-メチル安息香酸エチルの生成。

4. 科学研究での応用

2-シアノ-4-メチル安息香酸エチルは、科学研究で幅広い用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: この化合物は、酵素の相互作用と代謝経路の研究に使用することができます。

医学: 創薬や試験を含む、潜在的な医薬品への応用に関する研究。

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-4-methylbenzoate can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzoic acid with ethyl cyanoacetate in the presence of a catalyst. The reaction typically requires heating and may involve solvents such as toluene or xylene to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions. The process may include steps such as purification through recrystallization or distillation to ensure the desired purity and yield of the final product .

化学反応の分析

Types of Reactions: Ethyl 2-cyano-4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products Formed:

Oxidation: Formation of 4-methylbenzoic acid.

Reduction: Formation of ethyl 2-amino-4-methylbenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

科学的研究の応用

Ethyl 2-cyano-4-methylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

2-シアノ-4-メチル安息香酸エチルの作用機序は、さまざまな分子標的との相互作用を伴います。シアノ基は求核付加反応に参加することができ、エステル基は加水分解を受けることができます。 これらの相互作用は、生体経路や酵素活性を影響を与える可能性があり、この化合物を生化学的研究に役立てています .

類似化合物:

- 4-シアノ-2-メチル安息香酸エチル

- 2-シアノ-4-メチル安息香酸メチル

- 2-シアノ-3-メチル安息香酸エチル

比較: 2-シアノ-4-メチル安息香酸エチルは、シアノ基とエステル基の位置が独特であり、反応性と用途に影響を与えています。 類似化合物と比較して、異なる化学的挙動や生物学的活性を示す可能性があり、特定の研究目的に適した貴重な化合物となっています .

類似化合物との比較

- Ethyl 4-cyano-2-methylbenzoate

- Methyl 2-cyano-4-methylbenzoate

- Ethyl 2-cyano-3-methylbenzoate

Comparison: this compound is unique due to the position of its cyano and ester groups, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific research purposes .

特性

分子式 |

C11H11NO2 |

|---|---|

分子量 |

189.21 g/mol |

IUPAC名 |

ethyl 2-cyano-4-methylbenzoate |

InChI |

InChI=1S/C11H11NO2/c1-3-14-11(13)10-5-4-8(2)6-9(10)7-12/h4-6H,3H2,1-2H3 |

InChIキー |

AZERLUAHQAYDKR-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(C=C(C=C1)C)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-3-nitro-](/img/structure/B12331492.png)

![Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)-](/img/structure/B12331498.png)

![(3R,4S)-4-(4-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12331502.png)

![5-Amino-3-(3-hydroxy-3-methylbutyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12331511.png)